3,3',5-Trihydroxy-4'-methoxystilbene
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Overview
Description
Preparation Methods
3,3’,5-Trihydroxy-4’-methoxystilbene can be synthesized through various methods. One common approach involves the extraction from natural sources such as rhubarb . The aglycone form, rhapontigenin, is considered the biologically active form of rhaponticin . Industrial production methods often involve the use of advanced extraction techniques to isolate the compound from plant materials .
Chemical Reactions Analysis
3,3’,5-Trihydroxy-4’-methoxystilbene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,3’,5-Trihydroxy-4’-methoxystilbene has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases . In biology, it is investigated for its estrogenic and antithrombotic effects . In medicine, it shows promise as an anticancer and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3,3’,5-Trihydroxy-4’-methoxystilbene involves its interaction with various molecular targets and pathways. It is known to inhibit the nuclear factor kappa B (NF-κB) activation, reduce inflammatory cytokine levels, and modulate the activity of cell adhesion molecules and sirtuin 1 (SIRT1) expression . These actions contribute to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
3,3’,5-Trihydroxy-4’-methoxystilbene is similar to other stilbene compounds such as resveratrol and piceatannol . it is unique in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities . Other similar compounds include rhapontigenin, desoxyrhaponticin, and various glucoside derivatives .
Properties
IUPAC Name |
5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHDRYYFAYWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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